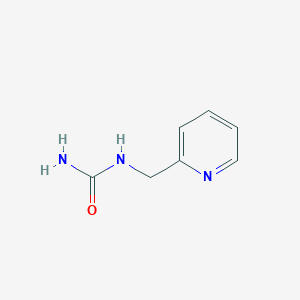

N-(pyridin-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(pyridin-2-ylmethyl)urea is a chemical compound with the molecular formula C7H9N3O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a pyridin-2-ylmethyl group .

Synthesis Analysis

The synthesis of N-(pyridin-2-ylmethyl)urea and its derivatives has been reported in several studies . A common method involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines . This reaction is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms .Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylmethyl)urea can be analyzed using various techniques . The InChI string for this compound is InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) .Chemical Reactions Analysis

The chemical reactions involving N-(pyridin-2-ylmethyl)urea have been studied in the context of its synthesis . The reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(pyridin-2-ylmethyl)urea can be obtained from databases like PubChem . It has a molecular weight of 151.17 g/mol and a topological polar surface area of 68 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

“N-(pyridin-2-ylmethyl)urea” derivatives have been studied for their potential anticancer activity . A study reported the design and synthesis of a new series of N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which were evaluated for their antiproliferative activities against four different cancer cell lines: A549, MCF7, HCT116, PC3, and human liver normal cell line HL7702 . The results showed that seven compounds with 1-methylpiperidin-4-yl groups had excellent activities against all four cancer cell lines .

Synthesis of Unsymmetrical Ureas

“N-(pyridin-2-ylmethyl)urea” can be synthesized from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement . This method avoids the direct use of isocyanates or eliminates the use of toxic phosgene for the in situ generation of isocyanates .

Antimicrobial Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are known for their antimicrobial properties .

Antiviral Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are also known for their antiviral properties .

Antifibrotic Activity

Pyrimidine derivatives, which can be synthesized using “N-(pyridin-2-ylmethyl)urea”, are known for their antifibrotic properties . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists .

Drug Discovery

“N-(pyridin-2-ylmethyl)urea” and its derivatives are being explored in the field of drug discovery. The development of cancer treatments requires continuous exploration and improvement, in which the discovery of new drugs for the treatment of cancer is still an important pathway .

Zukünftige Richtungen

The future directions for research on N-(pyridin-2-ylmethyl)urea could involve further exploration of its synthesis, properties, and potential applications . For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

N-(pyridin-2-ylmethyl)urea is a compound that has been evaluated for its antiproliferative activity against various cancer cell lines . The primary targets of N-(pyridin-2-ylmethyl)urea are cancer cells, specifically A549, HCT-116, and PC-3 cancer cell lines . These cell lines represent different types of cancers, including lung, colon, and prostate cancer .

Mode of Action

It is known that the compound demonstrates significant antiproliferative effects on selective cancer cell lines . This suggests that N-(pyridin-2-ylmethyl)urea interacts with its targets, the cancer cells, by inhibiting their proliferation .

Biochemical Pathways

Given its antiproliferative activity, it can be inferred that n-(pyridin-2-ylmethyl)urea likely interferes with the pathways involved in cell division and growth .

Result of Action

The primary result of N-(pyridin-2-ylmethyl)urea’s action is the inhibition of cancer cell proliferation . This is evidenced by the compound’s significant antiproliferative effects on various cancer cell lines .

Eigenschaften

IUPAC Name |

pyridin-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLROVGGYZQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)

![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)

![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)

![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)